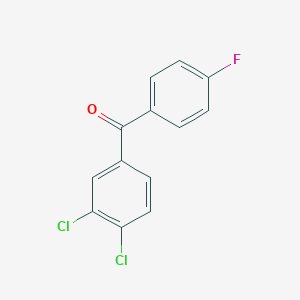

3,4-Dichloro-4'-fluorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEONTTCZHDFDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461702 | |

| Record name | 3,4-DICHLORO-4'-FLUOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157428-51-8 | |

| Record name | 3,4-DICHLORO-4'-FLUOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 3,4-Dichloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone that holds significant interest for researchers in medicinal chemistry, materials science, and organic synthesis. Its substituted benzophenone core makes it a versatile scaffold for the development of novel compounds with potential applications in drug discovery and as a precursor for advanced polymers. The presence of dichloro and fluoro substituents on the phenyl rings imparts unique electronic and lipophilic properties, influencing its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis and potential applications.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in the public domain, its properties can be inferred from data on closely related compounds and computational predictions. The fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (3,4-Dichlorophenyl)(4-fluorophenyl)methanone | N/A |

| CAS Number | 157428-51-8 | [1] |

| Molecular Formula | C₁₃H₇Cl₂FO | [1] |

| Molecular Weight | 269.1 g/mol | [1] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | Inferred from related compounds |

| Density | Not available | N/A |

Synthesis

The primary and most logical route for the synthesis of this compound is through a Friedel-Crafts acylation reaction . This well-established method involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

While a specific protocol for this compound is not detailed in the available literature, the following general procedure for the synthesis of similar halogenated benzophenones can be adapted.[2]

Reactants:

-

Fluorobenzene

-

3,4-Dichlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Dichloromethane (DCM) or another suitable inert solvent

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (containing CaCl₂) is charged with anhydrous aluminum chloride and the solvent (e.g., dichloromethane).

-

Addition of Acyl Chloride: 3,4-Dichlorobenzoyl chloride, dissolved in the same solvent, is added dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath). The formation of the acylium ion complex is an exothermic process.

-

Addition of Aromatic Substrate: Fluorobenzene is then added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and poured slowly into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Logical Relationship of Synthesis:

Caption: Friedel-Crafts acylation workflow for synthesizing this compound.

Chemical Reactivity and Potential Applications

Halogenated benzophenones are known for their diverse chemical reactivity and have found applications in various fields.

-

Photochemistry: Benzophenones are well-known photosensitizers. Upon UV irradiation, they can be excited to a triplet state, which can then participate in various photochemical reactions, such as hydrogen abstraction. This property is utilized in photopolymerization and UV curing processes.[3]

-

Precursors for Polymers: Certain halogenated benzophenones serve as monomers for the synthesis of high-performance polymers like polyether ether ketone (PEEK). The specific halogenation pattern of this compound could be explored for creating novel polymers with tailored thermal and mechanical properties.[2]

-

Medicinal Chemistry: The benzophenone scaffold is present in numerous biologically active molecules. Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, this compound represents a valuable starting material or fragment for the synthesis of new potential therapeutic agents.[2][4]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the 4-fluorophenyl ring will appear as two doublets of doublets due to coupling with each other and with the fluorine atom. The protons on the 3,4-dichlorophenyl ring will exhibit a more complex splitting pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms. The carbonyl carbon will appear at a characteristic downfield shift (around δ 195 ppm). The carbons attached to fluorine will show a large one-bond coupling constant (¹JCF), and other carbons in the fluorinated ring will exhibit smaller two- and three-bond couplings.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic rings, C=C stretching of the rings, and C-Cl and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (269.1 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

Biological Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any biological signaling pathways. However, it is known that some benzophenone derivatives can act as endocrine disruptors by interacting with nuclear receptors.[3] Further research is needed to investigate the potential biological activities and signaling pathway interactions of this specific compound.

Logical Diagram of Potential Research Areas:

References

An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-Dichloro-4'-fluorobenzophenone, a halogenated benzophenone derivative of significant interest in medicinal chemistry and materials science. This document outlines the primary synthetic route, details experimental protocols, and presents key reaction data in a structured format.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[1] In this specific synthesis, fluorobenzene is acylated with 3,4-dichlorobenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile, attacking the electron-rich fluorobenzene ring.[3][5] The presence of the fluorine atom on one of the aromatic rings and two chlorine atoms on the other introduces specific electronic and steric properties to the final molecule, which are often exploited in the design of bioactive compounds and advanced polymers.

The overall reaction can be summarized as follows:

Caption: General overview of the Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the key steps in the synthesis of this compound, derived from established protocols for similar benzophenone derivatives.

Preparation of 3,4-Dichlorobenzoyl Chloride

The acylating agent, 3,4-dichlorobenzoyl chloride, can be synthesized from 3,4-dichlorobenzoic acid.

Experimental Workflow:

Caption: Workflow for the synthesis of 3,4-dichlorobenzoyl chloride.

Detailed Protocol:

-

To a solution of 3,4-dichlorobenzoic acid (1.0 equivalent) in dichloromethane (CH₂Cl₂), add oxalyl dichloride (1.1 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) (2-5 drops) at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to afford crude 3,4-dichlorobenzoyl chloride.

-

The product is typically used in the subsequent step without further purification.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from the synthesis of structurally similar 4,4'-difluorobenzophenone.

Experimental Workflow:

Caption: Experimental workflow for the Friedel-Crafts acylation.

Detailed Protocol:

-

In a round-bottomed flask equipped with a stirrer, condenser, and drying tube, add fluorobenzene (e.g., 1.5-2.0 equivalents) and 3,4-dichlorobenzoyl chloride (1.0 equivalent) at room temperature.

-

Cool the mixture to 0-25°C in an ice bath.

-

Slowly add anhydrous aluminum chloride (AlCl₃) (1.0-1.2 equivalents) in portions, maintaining the temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified duration (e.g., 3 hours). The reaction progress can be monitored by gas chromatography (GC) or TLC.

-

Upon completion, slowly pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of benzophenone derivatives via Friedel-Crafts acylation, providing a basis for optimizing the synthesis of this compound.

Table 1: Reactant Molar Ratios for Benzophenone Synthesis

| Reactant | Molar Ratio (relative to Acyl Chloride) | Reference |

| Aromatic Substrate (e.g., Fluorobenzene) | 1.5 - 3.0 | |

| Acyl Chloride | 1.0 | |

| Lewis Acid (AlCl₃) | 1.0 - 1.2 |

Table 2: Typical Reaction Conditions for Friedel-Crafts Acylation

| Parameter | Value | Reference |

| Temperature | 0 - 80 °C | |

| Reaction Time | 3 - 6 hours | |

| Solvent | Dichloromethane or neat | |

| Catalyst | Anhydrous AlCl₃ |

Table 3: Reported Yields for Similar Benzophenone Syntheses

| Product | Yield | Reference |

| 4-Fluorobenzophenone | 54.77% | |

| 4,4'-Difluorobenzophenone | 91 - 96.5% (crude) | |

| 4-Bromo-4'-propylbenzophenone | 60.7% |

Signaling Pathways and Logical Relationships

While the primary focus of this guide is the chemical synthesis, it is important to understand the logical relationships in the reaction mechanism. The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution pathway.

Logical Relationship Diagram:

Caption: Logical flow of the Friedel-Crafts acylation mechanism.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and desired product purity.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation mechanism with a specific focus on the synthesis of benzophenones. Benzophenone and its derivatives are crucial structural motifs in medicinal chemistry and materials science, making a thorough understanding of their synthesis essential for professionals in drug development and chemical research. This document outlines the core mechanistic principles, provides detailed experimental protocols, presents quantitative data on reaction efficiencies, and includes visual diagrams to elucidate the reaction pathways.

Core Principles: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. In the context of benzophenone synthesis, this typically involves the reaction of benzene or a substituted benzene derivative with benzoyl chloride (or another benzoylating agent) in the presence of a Lewis acid catalyst.[1][2] The overall reaction is an electrophilic aromatic substitution.[2]

The mechanism can be dissected into three primary stages:

-

Generation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the benzoyl chloride to form a highly electrophilic acylium ion.[3][4] The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[2]

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon bearing the newly added benzoyl group.[4] This restores the aromaticity of the ring, yielding the benzophenone product and regenerating the Lewis acid catalyst, although in a complexed form with the product. An aqueous workup is then required to liberate the final ketone.[1]

Experimental Protocols

Below are detailed methodologies for the synthesis of benzophenone and a substituted derivative, compiled from established laboratory procedures.

Synthesis of Benzophenone from Benzene and Benzoyl Chloride

This protocol outlines the classic approach to synthesizing the parent benzophenone.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Benzoyl chloride

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), dilute

-

Sodium hydroxide (NaOH) solution, 10%

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (e.g., 4.0 g, 30 mmol) and anhydrous benzene (e.g., 20 mL).[5] Cool the flask in an ice-water bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (e.g., 3.3 mL, 30 mmol) dropwise from the dropping funnel with continuous stirring.[5] Control the rate of addition to maintain a gentle evolution of HCl gas.

-

Reaction: After the addition is complete, heat the reaction mixture on a water bath (around 60°C) for approximately 20-30 minutes to drive the reaction to completion.[3][6]

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL).[5]

-

Washing: Combine the organic extracts and wash them with a 10% NaOH solution to remove any unreacted benzoyl chloride and benzoic acid, followed by a wash with water until the washings are neutral.[5]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude benzophenone can be purified by recrystallization from a suitable solvent like light petroleum or by vacuum distillation.[5]

Synthesis of 4-Methylbenzophenone from Toluene and Benzoyl Chloride

This protocol illustrates the synthesis of a substituted benzophenone, highlighting the directing effects of substituents on the aromatic ring.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Toluene

-

Benzoyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a stirred solution of toluene (1 equivalent) in dichloromethane at room temperature, add anhydrous aluminum chloride (1.1 equivalents).[7]

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1 equivalent) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours.[7]

-

Workup: Cautiously pour the reaction mixture into a beaker containing ice and water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-methylbenzophenone.

Quantitative Data and Reaction Parameters

The efficiency of the Friedel-Crafts acylation for benzophenone synthesis is influenced by several factors, including the choice of catalyst, solvent, and the nature of the substituents on the aromatic substrate. The following table summarizes quantitative data from various studies.

| Aromatic Substrate | Acylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzene | Benzoyl Chloride | AlCl₃ (stoichiometric) | Benzene | 60 | 0.5 | High | [3][6] |

| Benzene | Benzoyl Chloride | FeCl₃ in BmimCl-FeCl₃ | Ionic Liquid | 80 | 0.5 | 97 | [8] |

| Benzene | N-(4-nitrophenyl)benzamide | CF₃SO₃H (4 equiv) | Benzene | 50 | 3 | 93 | [9] |

| Toluene | Benzoyl Chloride | AlCl₃ | Dichloromethane | RT | 4 | High | [7] |

| Benzene | Benzoic Acid | TfOH / Phosphoric Acid Triester | - | RT | 0.33 | 92 | [10] |

| p-Xylene | Benzoyl Chloride | CF₃SO₃H (catalytic) | - | 138 | 6 | 82 | |

| Anisole | Benzoyl Chloride | Envirocat EPZG | - | - | - | High | [11] |

Note: "High" yield is indicated where specific percentages were not provided in the source but the reaction was reported as efficient.

Limitations and Considerations

Despite its utility, the Friedel-Crafts acylation has several limitations:

-

Substrate Scope: The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene) as they are not nucleophilic enough to attack the acylium ion.[12]

-

Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often required because the product ketone can form a complex with the catalyst, rendering it inactive.[1]

-

Catalyst Deactivation: Aromatic rings containing basic functional groups like amines (-NH₂) will react with the Lewis acid catalyst, deactivating it.[12]

-

Harsh Conditions: Traditional protocols often require harsh conditions and produce significant amounts of corrosive byproducts and waste.[9] Greener methodologies using reusable catalysts or milder conditions are an active area of research.[11]

Conclusion

The Friedel-Crafts acylation remains a powerful and widely used method for the synthesis of benzophenones. A thorough understanding of its mechanism, experimental parameters, and limitations is crucial for chemists in academia and industry. The development of more sustainable and efficient catalytic systems continues to enhance the applicability of this classic reaction in modern organic synthesis and drug development.

References

- 1. quora.com [quora.com]

- 2. How to convert benzene to benzophenone? [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chegg.com [chegg.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

The Role of Lewis Acids in the Synthesis of 3,4-Dichloro-4'-fluorobenzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-4'-fluorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient production is of significant industrial importance. The most common synthetic route is the Friedel-Crafts acylation of fluorobenzene with 3,4-dichlorobenzoyl chloride, a reaction critically dependent on the choice and application of a Lewis acid catalyst. This technical guide provides a comprehensive overview of the pivotal role of Lewis acids in this synthesis, detailing the reaction mechanism, offering comparative data on catalyst performance, and presenting standardized experimental protocols.

Introduction

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds and the synthesis of aryl ketones. The synthesis of this compound is a classic example of this reaction, involving the electrophilic substitution of a hydrogen atom on the fluorobenzene ring with an acyl group derived from 3,4-dichlorobenzoyl chloride.[1] The electrophilicity of the acylating agent is significantly enhanced by the coordination of a Lewis acid, making this component central to the reaction's success. This guide will delve into the multifaceted role of the Lewis acid in this specific transformation.

The Core of the Reaction: The Role of the Lewis Acid

The primary function of the Lewis acid in the Friedel-Crafts acylation is to activate the acylating agent, 3,4-dichlorobenzoyl chloride. This activation is achieved through the coordination of the Lewis acid with the chlorine atom of the acyl chloride.[2] This interaction polarizes the carbon-chlorine bond, making the carbonyl carbon significantly more electrophilic and facilitating the formation of a highly reactive acylium ion.

Mechanism of Action

The generally accepted mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the chlorine atom of 3,4-dichlorobenzoyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and a complex anion (e.g., [AlCl₄]⁻, [FeCl₄]⁻).[2][3]

-

Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the electron-rich π-system of the fluorobenzene ring. This attack transiently disrupts the aromaticity of the ring, forming a carbocation intermediate known as a Wheland intermediate or a σ-complex.

-

Rearomatization: A proton is then abstracted from the Wheland intermediate by the complex anion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst in its active form.

-

Product-Catalyst Complexation: The ketone product, this compound, is a Lewis base and can form a stable complex with the strong Lewis acid catalyst. This complexation often necessitates the use of stoichiometric or even excess amounts of the Lewis acid to drive the reaction to completion.[4] The desired product is liberated from this complex during the aqueous work-up.

The overall reaction can be summarized as follows:

Comparative Analysis of Lewis Acids

While aluminum trichloride (AlCl₃) is the most traditionally employed Lewis acid for Friedel-Crafts acylations due to its high activity, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and more modern catalytic systems have been explored to mitigate some of the drawbacks associated with AlCl₃, such as its moisture sensitivity and the generation of significant waste streams. The choice of Lewis acid can significantly impact the reaction yield, selectivity, and overall efficiency.

Table 1: Comparison of Conventional Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid | Acylating Agent | Aromatic Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (for analogous reaction) |

| AlCl₃ | Benzoyl Chloride | Anisole | [bmim][BF₄] | 80 | 1 | >99 | N/A |

| FeCl₃ | Benzoyl Chloride | Anisole | [bmim][BF₄] | 80 | 1 | >99 | N/A |

| ZnCl₂ | Benzoyl Chloride | Benzene | BmimCl-ZnCl₂ | 80 | 7 | 2 | [5] |

| FeCl₃·6H₂O | Acetic Anhydride | Anisole | TAAIL | 60 | 24 | 62 | [6] |

| AlCl₃ | Acetyl Chloride | Benzene | - | - | - | - | [2] |

Note: The data presented is for analogous reactions and should be used as a qualitative guide. TAAIL = Tunable Aryl Alkyl Ionic Liquid. [bmim][BF₄] = 1-butyl-3-methylimidazolium tetrafluoroborate.

Table 2: Performance of Alternative Catalytic Systems

| Catalyst System | Acylating Agent | Aromatic Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (for analogous reaction) |

| BmimCl-FeCl₃ | Benzoyl Chloride | Benzene | - | 80 | 3 | 90 | [5] |

| BmimCl-AlCl₃ | Benzoyl Chloride | Benzene | - | 80 | 3 | 85 | [5] |

| Hf(OTf)₄/TfOH | Benzoyl Chloride | Fluorobenzene | - | - | - | High | [7][8] |

| Lanthanide Triflates | Benzoyl Chloride | Substituted Benzenes | - | - | - | up to 93 | [7] |

| Zinc Oxide (ZnO) | Various Acyl Chlorides | Substituted Benzenes | Solvent-free | Room Temp. | - | High | [7] |

Note: This table highlights the potential of modern catalytic systems. Quantitative data for the specific synthesis of this compound would require experimental validation.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound using conventional Lewis acids. These should be adapted and optimized based on laboratory conditions and scale.

Protocol using Aluminum Trichloride (AlCl₃)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas outlet connected to a trap for HCl gas is assembled. The entire system is kept under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with anhydrous aluminum trichloride (1.1 to 1.5 molar equivalents relative to the acyl chloride). An appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or excess fluorobenzene) is added.

-

Addition of Acyl Chloride: 3,4-Dichlorobenzoyl chloride (1.0 molar equivalent) is dissolved in a small amount of the reaction solvent and added dropwise to the stirred suspension of AlCl₃ at 0-5 °C.

-

Addition of Fluorobenzene: Fluorobenzene (typically used in excess, e.g., 3-5 molar equivalents) is then added dropwise to the reaction mixture, maintaining the temperature between 0 and 10 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours), monitoring the progress by TLC or GC.

-

Work-up: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization (e.g., from ethanol or hexane) or column chromatography to afford pure this compound.

Protocol using Ferric Chloride (FeCl₃)

The protocol using ferric chloride is similar to that with aluminum trichloride, with the following considerations:

-

FeCl₃ is generally a milder Lewis acid than AlCl₃, which may require higher reaction temperatures or longer reaction times to achieve comparable yields.[9]

-

The stoichiometry of FeCl₃ may also need to be adjusted. While still often used in stoichiometric amounts, some reactions may proceed with catalytic amounts, especially with more reactive substrates.

-

The work-up procedure is analogous, involving the quenching of the reaction mixture with an acidic aqueous solution.

Visualizing the Process

Reaction Mechanism Pathway

Caption: The catalytic cycle of Friedel-Crafts acylation.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis.

Conclusion

The Lewis acid is an indispensable component in the synthesis of this compound via Friedel-Crafts acylation. Its primary role is to activate the 3,4-dichlorobenzoyl chloride, thereby facilitating the electrophilic attack on the fluorobenzene ring. While traditional Lewis acids like AlCl₃ and FeCl₃ are effective, they are often required in stoichiometric amounts and can generate significant waste. Modern catalytic systems, including those based on metal triflates and ionic liquids, offer promising alternatives that can lead to more efficient and environmentally benign synthetic processes. A thorough understanding of the role of the Lewis acid and careful optimization of the reaction conditions are paramount for achieving high yields and purity of the desired product, which is crucial for its subsequent applications in the pharmaceutical and agrochemical industries. Further research into reusable and highly active catalytic systems will continue to be a key area of development in this field.

References

- 1. This compound | 157428-51-8 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

spectroscopic data of 3,4-Dichloro-4'-fluorobenzophenone (NMR, IR, MS)

Disclaimer: This document provides a technical guide to the spectroscopic analysis of benzophenone derivatives. Due to the unavailability of published experimental spectroscopic data for 3,4-Dichloro-4'-fluorobenzophenone in readily accessible databases, this guide utilizes 4,4'-difluorobenzophenone as an illustrative example. All presented data and its interpretation pertain to 4,4'-difluorobenzophenone and serve to demonstrate the format and content of a comprehensive spectroscopic analysis.

Introduction

Benzophenones are a class of aromatic ketones that are of significant interest in organic chemistry, medicinal chemistry, and materials science. Their photochemical properties make them useful as photoinitiators, UV blockers, and probes for biological systems. The precise characterization of their molecular structure is paramount for understanding their function and for the development of new applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and structural elucidation of these compounds.

This guide provides an in-depth overview of the spectroscopic data for a representative benzophenone derivative and outlines the standard experimental protocols for acquiring such data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for the illustrative compound, 4,4'-difluorobenzophenone.

Table 1: ¹H NMR Data for 4,4'-Difluorobenzophenone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.82 | Multiplet | 4H | Aromatic Protons (ortho to C=O) |

| 7.17 | Multiplet | 4H | Aromatic Protons (meta to C=O) |

Solvent: CDCl₃

Table 2: ¹³C NMR Data for 4,4'-Difluorobenzophenone

| Chemical Shift (δ) ppm | Assignment |

| 193.9 | C=O (Carbonyl Carbon) |

| 165.5 (d, J = 255.8 Hz) | C-F |

| 133.0 (d, J = 9.4 Hz) | Aromatic CH (ortho to C=O) |

| 132.8 | Aromatic C (ipso to C=O) |

| 115.9 (d, J = 22.0 Hz) | Aromatic CH (meta to C=O) |

Solvent: CDCl₃

Table 3: IR Spectroscopy Data for 4,4'-Difluorobenzophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | Aromatic C-H Stretch |

| 1655 | Strong | C=O Stretch (Ketone) |

| 1595 | Strong | Aromatic C=C Stretch |

| 1225 | Strong | C-F Stretch |

| 840 | Strong | C-H Bending (para-disubstituted) |

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data for 4,4'-Difluorobenzophenone[1]

| m/z | Relative Intensity (%) | Assignment |

| 218 | 100 | [M]⁺ (Molecular Ion) |

| 123 | 60 | [C₇H₄FO]⁺ |

| 95 | 40 | [C₆H₄F]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of approximately 5-20 mg of the compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade the spectral resolution.

-

Instrumentation: The NMR tube is placed in the spectrometer's probe.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

¹³C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The fine powder is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

-

Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired by passing an infrared beam through the KBr pellet. The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum.

-

Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged and neutral pieces.

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility of 3,4-Dichloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dichloro-4'-fluorobenzophenone, a halogenated benzophenone derivative of interest in medicinal chemistry and materials science. Given the limited availability of specific quantitative solubility data for this compound in public literature, this guide synthesizes information on structurally related compounds to predict its solubility profile. Furthermore, it details a standardized experimental protocol for determining thermodynamic solubility, providing a practical framework for researchers.

Predicted Solubility Profile

This is supported by data for related compounds. For instance, 4-fluorobenzophenone is reported to be insoluble in water but soluble in nonpolar solvents like benzene and hexanes[1][2]. Similarly, 4,4'-dichlorobenzophenone is soluble in hot acetone[3]. Based on these observations, the anticipated solubility of this compound is summarized in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility |

| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Soluble |

| Nonpolar | Hexane, Toluene, Dichloromethane, Chloroform | Soluble to Freely Soluble |

Note: This table is predictive and based on the properties of structurally similar compounds. Experimental verification is required for precise solubility determination.

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a crystalline compound is the shake-flask method[4][5]. This method is widely accepted for its reliability and is recommended for obtaining accurate solubility data, which is crucial in drug development and formulation studies[4][6][7].

Principle

The shake-flask method establishes an equilibrium between the solid state of the compound and its dissolved state in a specific solvent at a controlled temperature. The concentration of the dissolved compound in the saturated solution is then measured to determine the thermodynamic solubility.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents of analytical grade

-

Glass vials or flasks with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of the Sample: Add an excess amount of crystalline this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Addition of Solvent: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system[5][8]. It is advisable to perform a time-course study to determine the point at which equilibrium is reached (i.e., when the concentration of the dissolved compound no longer increases).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Subsequently, centrifuge the vials at a high speed to pellet the remaining suspended solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: If necessary, accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or µg/mL.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. 4-Fluorobenzophenone(345-83-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 4-Fluorobenzophenone CAS#: 345-83-5 [m.chemicalbook.com]

- 3. 4,4'-Dichlorobenzophenone | 90-98-2 [chemicalbook.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. enamine.net [enamine.net]

Halogenated Benzophenones: A Comprehensive Technical Guide to Their Diverse Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its chemical stability and versatile functionalization potential. The introduction of halogen atoms onto the benzophenone core profoundly influences its physicochemical and biological properties, leading to a diverse array of applications. Halogenation can modulate lipophilicity, electronic properties, and steric hindrance, thereby enhancing biological activity, tuning photophysical characteristics, and improving material performance. This in-depth technical guide explores the significant potential of halogenated benzophenones across various scientific disciplines, with a focus on their applications in medicinal chemistry, materials science, and as photoinitiators. This document provides a comprehensive overview of their synthesis, biological activities, and material properties, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Medicinal Chemistry Applications

Halogenated benzophenones have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Anticancer Activity

Fluorinated and chlorinated benzophenones, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of halogens can enhance the binding affinity of these compounds to biological targets and improve their pharmacokinetic profiles.

Table 1: Anticancer Activity of Halogenated Benzophenones

| Compound | Halogen | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Benzophenone Derivative | Fluoro | KB-3-1 (Cervical Carcinoma) | ~1.7 (vs. Gemcitabine: ~22.1) | [1] |

| Fluorinated Benzophenone Derivative | Fluoro | MDA-MB-231 (Breast Cancer) | ~4.5 (vs. Gemcitabine: ~11.2) | [1] |

| Chlorinated Benzofuran Derivative | Chloro | A549 (Lung Cancer) | 6.3 ± 2.5 | [2] |

| Chlorinated Benzofuran Derivative | Chloro | HepG2 (Liver Cancer) | 11 ± 3.2 | [2] |

| Brominated Benzofuran Derivative | Bromo | A549 (Lung Cancer) | 3.5 ± 0.6 | [2] |

| Brominated Benzofuran Derivative | Bromo | HepG2 (Liver Cancer) | 3.8 ± 0.5 | [2] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]

Materials:

-

Halogenated benzophenone compounds

-

Cancer cell lines (e.g., MDA-MB-231, A549)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of the halogenated benzophenone compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[2]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-Inflammatory Activity

Halogenated benzophenones have shown potential as anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[7][8][9]

Table 2: Anti-inflammatory Activity of a Halogenated Benzophenone Analog

| Compound | Halogen | Assay | Target | Inhibition | Reference |

| Glucosylated Benzophenone 4 | - | In vitro enzymatic assay | COX-2 | Selective Inhibition | [9] |

| Benzophenone 5 (aglycone) | - | In vitro enzymatic assay | COX-1 | Selective Inhibition | [9] |

This assay evaluates the ability of a compound to reduce inflammation in a mouse model.[7]

Materials:

-

Halogenated benzophenone compounds

-

Croton oil

-

Acetone

-

Mice

-

Micrometer

Procedure:

-

Compound Administration: Administer the test compounds (e.g., orally or topically) to the mice.

-

Induction of Edema: Apply a solution of croton oil in acetone to the inner surface of the right ear of each mouse to induce inflammation. The left ear serves as a control.

-

Measurement of Edema: After a specific time (e.g., 6 hours), measure the thickness of both ears using a micrometer.

-

Data Analysis: The difference in thickness between the right and left ears indicates the degree of edema. Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antiviral Activity (Anti-HIV)

Certain halogenated benzophenones have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating significant activity against both wild-type and drug-resistant strains of HIV-1.[10][11]

Table 3: Anti-HIV-1 Activity of Halogenated Benzophenones

| Compound | Halogen | HIV-1 Strain | IC50 (nM) | Reference |

| GW4511 | Halogenated | Wild Type | ≤ 2 | [10] |

| GW4751 | Halogenated | Wild Type | ≤ 2 | [10] |

| GW3011 | Halogenated | Wild Type | ≤ 2 | [10] |

| GW4511 | Halogenated | Y181C Mutant | < 10 | [10] |

| GW4511 | Halogenated | K103N Mutant | < 10 | [10] |

This assay measures the inhibition of HIV-1 replication by quantifying the amount of p24 antigen, a viral core protein.[11]

Materials:

-

Halogenated benzophenone compounds

-

HIV-1 strains (wild-type and resistant)

-

Host cells (e.g., C8166, MT-4)

-

p24 Antigen ELISA kit

Procedure:

-

Cell Infection: Infect host cells with a known amount of HIV-1 in the presence of varying concentrations of the test compounds.

-

Incubation: Culture the infected cells for a period that allows for viral replication (e.g., 3-5 days).

-

Supernatant Collection: Collect the cell culture supernatant.

-

p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of the compound that inhibits p24 production by 50% (IC50) compared to the untreated control.

Enzyme Inhibition (AChE and BACE-1)

Fluorinated benzophenones have been investigated as multi-target agents for Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and β-secretase (BACE-1).[12][13][14][15][16]

Table 4: Enzyme Inhibitory Activity of Fluorinated Benzophenones

| Compound | Halogen | Enzyme | IC50 (µM) | Reference |

| Fluorinated Benzophenone Derivative (62) | Fluoro | BACE-1 | 2.32 | [12] |

| Benzamide Derivative (JW8) | - | AChE | 0.056 | [14] |

| Benzamide Derivative (JW8) | - | BACE-1 | 9.01 | [14] |

This is a colorimetric assay to measure AChE activity and its inhibition.[17][18][19][20][21]

Materials:

-

Halogenated benzophenone compounds

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATChI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.[17]

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate.[17]

-

Reaction Initiation: Start the reaction by adding the ATChI substrate.[17]

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at different time points.[17]

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This assay uses Fluorescence Resonance Energy Transfer (FRET) to measure BACE-1 activity.[22][23][24][25][26]

Materials:

-

Halogenated benzophenone compounds

-

Recombinant human BACE-1 enzyme

-

BACE-1 FRET peptide substrate

-

Assay buffer

-

96-well black plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the BACE-1 enzyme, FRET substrate, and test compounds in the assay buffer.[23]

-

Reaction Setup: In a 96-well black plate, add the FRET substrate and the test compounds at various concentrations.[22]

-

Reaction Initiation: Initiate the reaction by adding the BACE-1 enzyme solution.[22]

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. In the presence of active BACE-1, the substrate is cleaved, separating the FRET pair and leading to an increase in fluorescence.[23]

-

Data Analysis: Calculate the percentage of BACE-1 inhibition for each compound concentration and determine the IC50 value.

Materials Science Applications

Halogenated benzophenones are valuable components in the development of advanced materials, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Benzophenone derivatives, including halogenated ones, are utilized as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energies, which facilitate efficient energy transfer to phosphorescent dopants.[1][27][28]

Table 5: Performance of OLEDs with Benzophenone-Based Host Materials

| Host Material | Dopant Color | Max. External Quantum Efficiency (EQE) (%) | Reference |

| BP2 | Yellow | 19.2 | [27] |

| BP2 | Green | 17.0 | [27] |

| HA1-HA10 based devices | Red, Orange, Yellow, Green, Blue | > 10 | [1] |

| DB13 (Bicarbazole-Benzophenone) | Green (Ir(ppy)3 dopant) | - (Power Efficacy of 45 lm/W) | [29] |

| DB34 (Bicarbazole-Benzophenone) | Green (4CzIPN dopant) | 11 | [29] |

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Organic materials (hole transport layer, emissive layer with halogenated benzophenone host and phosphorescent dopant, electron transport layer)

-

Metal for cathode (e.g., LiF/Al)

-

Vacuum thermal evaporation system

-

Glove box

-

Source meter

-

Spectrometer

Procedure:

-

Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone.

-

Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system. Sequentially deposit the hole transport layer, the emissive layer (by co-evaporating the halogenated benzophenone host and the phosphorescent dopant), and the electron transport layer.

-

Cathode Deposition: Deposit the cathode layer (e.g., LiF followed by Al) through a shadow mask to define the active area of the device.

-

Encapsulation: Encapsulate the devices in a glove box under an inert atmosphere to prevent degradation from moisture and oxygen.

-

Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectrometer. Calculate the external quantum efficiency (EQE), power efficiency, and color coordinates.

Photoinitiator Applications

Halogenated benzophenones can act as efficient photoinitiators for free-radical polymerization upon UV irradiation. They are used in various applications, including UV curing of coatings, inks, and adhesives. The halogen atoms can influence the absorption spectrum and the efficiency of intersystem crossing, which is a critical step in the photoinitiation process.

Signaling Pathways and Workflow Diagrams

General Workflow for Drug Discovery with Halogenated Benzophenones

Caption: Drug discovery workflow for halogenated benzophenones.

Photoinitiation Mechanism of Benzophenones (Type II)

Caption: Type II photoinitiation mechanism of benzophenones.

BACE-1 Inhibition in Alzheimer's Disease Pathway

Caption: Inhibition of the amyloidogenic pathway by BACE-1 inhibitors.

Conclusion

Halogenated benzophenones represent a versatile and highly valuable class of compounds with significant potential in medicinal chemistry, materials science, and industrial applications. The strategic incorporation of halogens allows for the fine-tuning of their properties, leading to the development of potent therapeutic agents, efficient materials for organic electronics, and effective photoinitiators. The data and protocols presented in this guide underscore the broad utility of halogenated benzophenones and provide a solid foundation for future research and development in these areas. Further exploration of structure-activity and structure-property relationships will undoubtedly unlock new and exciting applications for this remarkable class of molecules.

References

- 1. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Novel benzophenones as non-nucleoside reverse transcriptase inhibitors of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [The anti-HIV-1 activities of benzophenones non-nucleoside reverse transcriptase inhibitors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scribd.com [scribd.com]

- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. BACE1 (β-Secretase) FRET Assay Kit, red 400 x 40 μL Assays | Buy Online | thermofisher.com [thermofisher.com]

- 27. researchgate.net [researchgate.net]

- 28. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

3,4-Dichloro-4'-fluorobenzophenone as a Monomer for High-Performance Polymers: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of 3,4-Dichloro-4'-fluorobenzophenone as a potential monomer for the synthesis of high-performance polymers, particularly poly(aryl ether ketone)s (PAEKs). Due to a lack of direct research on this specific monomer, this paper establishes a predictive framework by examining the well-documented polymerization behavior and material properties of structurally analogous dihalobenzophenones, such as 4,4'-dichlorobenzophenone and 4,4'-difluorobenzophenone. This guide furnishes researchers, scientists, and drug development professionals with a comprehensive overview of the prospective synthesis methodologies, anticipated polymer characteristics, and the underlying chemical principles. Detailed experimental protocols, derived from established literature on similar monomers, are provided to facilitate future research and development.

Introduction

Halogenated benzophenones are a critical class of monomers for the synthesis of high-performance aromatic polymers like poly(ether ether ketone) (PEEK) and other poly(aryl ether ketone)s (PAEKs). These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them indispensable in demanding applications across the aerospace, automotive, and medical industries.

This compound is an asymmetrically substituted aromatic ketone that holds significant promise as a monomer. The presence of three halogen atoms—two chlorine and one fluorine—offers multiple reactive sites for nucleophilic aromatic substitution (SNAr), the primary mechanism for PAEK synthesis. The differential reactivity of the C-F bond versus the C-Cl bonds, with the former typically being more labile under SNAr conditions, could allow for regioselective polymerization and the creation of novel polymer architectures.

Despite its potential, a survey of the current scientific literature reveals a significant research gap concerning the use of this compound as a polymer building block. This guide aims to bridge that gap by providing a foundational understanding based on the extensive research conducted on analogous monomers.

Polymerization via Nucleophilic Aromatic Substitution

The most viable route for the polymerization of this compound is through a nucleophilic aromatic substitution polycondensation reaction. This process involves the reaction of the dihalo-monomer with a bisphenol, in the presence of a weak base and a high-boiling aprotic polar solvent.

The general mechanism involves the in-situ formation of a more nucleophilic bisphenoxide by the weak base, which then attacks the electron-deficient aromatic ring of the benzophenone monomer, displacing the halide and forming an aryl ether linkage. The reactivity of the halogens is activated by the electron-withdrawing effect of the ketone group.

Proposed Reaction Scheme

A hypothetical polymerization of this compound with a generic bisphenol, such as Bisphenol A, is depicted below. The fluorine atom is expected to be the more reactive leaving group compared to the chlorine atoms.

Caption: Proposed polymerization of this compound.

Experimental Protocols (Based on Analogous Monomers)

The following protocols are adapted from established procedures for the synthesis of PAEKs from 4,4'-dichlorobenzophenone and 4,4'-difluorobenzophenone. These serve as a starting point for the experimental investigation of this compound.

Materials

-

Dihalo-monomer: this compound

-

Bisphenol monomer: 4,4'-Biphenol, Bisphenol A, or Hydroquinone

-

Base: Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

-

Solvent: N-Methyl-2-pyrrolidone (NMP), Sulfolane, or Diphenyl sulfone

-

Azeotroping Agent: Toluene or Xylene

-

Precipitation/Washing: Methanol, Acetone, Deionized water

Representative Polymerization Procedure

The following workflow outlines the key steps for the synthesis of a PAEK from a dihalobenzophenone and a bisphenol.

Caption: General experimental workflow for PAEK synthesis.

Predicted Polymer Properties and Data from Analogous Systems

The properties of polymers derived from this compound are expected to be in the range of other high-performance PAEKs. The incorporation of the dichlorophenyl moiety may influence properties such as solubility, flame retardancy, and the glass transition temperature. Below are tables summarizing the properties of PAEKs synthesized from the analogous monomers 4,4'-dichlorobenzophenone and 4,4'-difluorobenzophenone.

Thermal Properties of Analogous PAEKs

| Dihalo-monomer | Co-monomer | Polymer Tg (°C) | 5% Weight Loss Temp. (Td5, °C) |

| 4,4'-Dichlorobenzophenone | Phthalazinone-based bisphenol | 261 | > 500 |

| 4,4'-Dichlorobenzophenone | DHPZ/DCS (Copolymer) | 264 - 299 | > 500 |

| 4,4'-Difluorobenzophenone | Bisphenol A | 152.8 | 509.8 |

Note: DHPZ = 4-(4-hydroxylphenyl)-2,3-phthalazin-l-one, DCS = 4,4'-dichlorodiphenyl sulfone. Data is sourced from studies on copolymers and may vary based on the co-monomer ratios.

Mechanical Properties of Analogous PAEK Films

| Dihalo-monomer | Co-monomer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| 4,4'-Dichlorobenzophenone | DHPZ/DCS (Copolymer) | > 68 | > 0.80 | > 19 |

| 4,4'-Difluorobenzophenone | Phthalazinone-based bisphenol | 74.6 - 86.8 | 2.9 - 3.6 | 5 - 9 |

Structure-Property Relationships

The structure of the repeating unit in the polymer chain dictates its macroscopic properties. The following diagram illustrates the logical relationship between the monomer structure and the resulting polymer characteristics.

Caption: Monomer structure and its influence on polymer properties.

Conclusion and Future Directions

While direct experimental data on the polymerization of this compound is currently unavailable, a robust predictive framework can be established from the extensive literature on analogous dihalobenzophenone monomers. It is anticipated that this monomer can be successfully polymerized via nucleophilic aromatic substitution to yield high-performance poly(aryl ether ketone)s with a desirable balance of thermal, mechanical, and chemical resistance properties.

Future research should focus on the following areas:

-

Optimization of Polymerization Conditions: A systematic study of reaction parameters (temperature, time, solvent, and base concentration) is necessary to achieve high molecular weight polymers.

-

Reactivity and Regioselectivity: Investigating the relative reactivity of the fluoro- and chloro-substituents to control the polymer microstructure.

-

Characterization of Novel Polymers: A thorough analysis of the thermal, mechanical, and chemical properties of the resulting polymers to ascertain their potential for various applications.

-

Copolymerization Studies: Exploring the incorporation of this compound with other dihalo- or bisphenol monomers to tailor specific material properties.

The exploration of this compound as a monomer presents a promising avenue for the development of new high-performance materials. This guide provides the foundational knowledge and procedural basis for initiating such research endeavors.

The Enduring Chromophore: A Technical Guide to the Photophysical Properties of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone, a simple diaryl ketone, stands as a cornerstone chromophore in the fields of photochemistry and photobiology. Its unique electronic structure gives rise to a set of photophysical properties that make it an invaluable tool for a myriad of applications. Chief among these properties is its highly efficient population of a long-lived triplet excited state, a characteristic that has cemented its role as a premier photosensitizer. Substituted benzophenones are organic compounds containing a ketone attached to two phenyl groups, which may themselves be substituted.

The versatility of the benzophenone core allows for fine-tuning of its photophysical and photochemical behavior through the introduction of various substituents. This modularity has led to the development of a vast library of benzophenone derivatives tailored for specific applications, ranging from photoinitiators in polymer chemistry to photodynamic therapy agents in medicine and active ingredients in sunscreens.[1] This guide provides an in-depth exploration of the core photophysical properties of substituted benzophenones, details the experimental protocols used to characterize them, and presents quantitative data to aid in the rational design of novel photoactive molecules.

Core Photophysical Principles: The Jablonski Diagram

The journey of a benzophenone molecule after absorbing light is best described by a Jablonski diagram. Upon absorption of a photon, typically in the UV-A region (around 320-380 nm), the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or S₂).[2] For benzophenone, the defining characteristic is its exceptionally rapid and efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).[3] This spin-forbidden transition occurs with a quantum yield approaching unity (~1), meaning nearly every absorbed photon results in the formation of a triplet state.[4] This process is remarkably fast, occurring on the picosecond timescale.[3]

Once in the T₁ state, the molecule has a significantly longer lifetime (microseconds to milliseconds) compared to the S₁ state (picoseconds).[5][6] This extended lifetime allows the excited triplet state to participate in various photochemical reactions, such as energy transfer or hydrogen abstraction, which are the basis of its utility as a photosensitizer. The molecule eventually returns to the ground state (S₀) via phosphorescence (a slow radiative decay from T₁ to S₀) or non-radiative decay.

Quantitative Photophysical Data

The substitution pattern on the benzophenone rings significantly influences its photophysical properties. Electron-donating groups (e.g., -OH, -OCH₃, -NH₂) tend to cause a red-shift (bathochromic shift) in the absorption spectrum, while electron-withdrawing groups can have varied effects.[7] These substitutions can also alter the energy of the triplet state (Eₜ) and its lifetime (τₜ).

Table 1: Photophysical Properties of Selected Substituted Benzophenones

| Compound | Substituent(s) | λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Triplet Energy (Eₜ) (kcal/mol) | Phosphorescence Lifetime (τₚ) |

|---|---|---|---|---|---|

| Benzophenone | None | ~252, ~340 | ~18,600 (at 252 nm) | 69 | ~5 ms (at 77K) |

| 4-Hydroxybenzophenone | 4-OH | ~287 | - | 68 | - |

| 4-Methoxybenzophenone | 4-OCH₃ | ~288 | ~14,500 | 68.5 | 4.1 ms (at 77K)[8] |

| 2-Hydroxy-4-methoxybenzophenone (Oxybenzone) | 2-OH, 4-OCH₃ | ~287, ~325 | - | 64.9 | 0.11 ms (at 77K)[8] |

| 4,4'-Dimethoxybenzophenone | 4,4'-(OCH₃)₂ | ~294 | - | 70.8 | - |

| 4,4'-Bis(diethylamino)benzophenone | 4,4'-(N(Et)₂)₂ | ~380 | - | 61.9 | - |

| 2,2',4,4'-Tetrahydroxybenzophenone | 2,2',4,4'-(OH)₄ | ~293, ~346 | - | 62.9 | 0.05 ms (at 77K)[8] |

Note: Values are approximate and can vary based on solvent and temperature. Data compiled from various sources.[8][9][10][11]

Key Experimental Methodologies

Characterizing the photophysical properties of substituted benzophenones requires a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This is the fundamental technique used to determine the wavelengths of light a molecule absorbs.[12]

-

Principle: The Beer-Lambert Law forms the basis for this technique, relating absorbance to the concentration of the analyte, the path length of the light, and the molar absorptivity of the compound.[12] The absorption of UV light corresponds to electronic transitions from the ground state to excited states.[13]

-

Methodology:

-

A solution of the benzophenone derivative is prepared in a suitable, UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane).[7]

-

A stock solution of known concentration is serially diluted to create a series of standards.[13]

-

The sample is placed in a quartz cuvette.

-

A UV-Visible spectrophotometer, consisting of a light source (deuterium and tungsten lamps), a monochromator, a sample holder, and a detector, is used.[12]

-

The instrument scans a range of wavelengths (typically 200-400 nm for benzophenones), measuring the absorbance at each wavelength to generate an absorption spectrum.[12]

-

The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) are determined from the spectrum.

-

Time-Resolved Transient Absorption (TA) Spectroscopy

TA spectroscopy is a powerful "pump-probe" technique used to study the dynamics of short-lived excited states, such as the triplet state of benzophenone.[4][14]

-

Principle: An intense, short "pump" laser pulse excites the sample. A second, weaker "probe" pulse, delayed in time relative to the pump, passes through the sample.[15] The change in absorbance of the probe light is measured as a function of time and wavelength. This reveals the absorption spectrum and decay kinetics of the transient species generated by the pump pulse (e.g., the T₁ state).[14]

-

Methodology:

-

Laser Source: An ultrafast laser system (e.g., amplified Ti:sapphire) generates femtosecond or picosecond pulses.[15]

-

Beam Splitting: The laser output is split into two beams: the pump and the probe.

-

Wavelength Tuning: The pump beam's wavelength is often tuned using an Optical Parametric Amplifier (OPA) to match the absorption band of the benzophenone derivative.[15] The probe is typically a broadband white-light continuum.

-

Delay Stage: The pump beam travels through a motorized delay line, which precisely controls the time delay (τ) between the pump and probe pulses arriving at the sample.[15]

-

Sample Excitation: The pump pulse excites the sample, populating the excited states.

-

Probing: After the set delay time, the probe pulse passes through the excited volume of the sample.

-

Detection: The transmitted probe light is directed to a detector (e.g., a CCD camera coupled to a spectrometer) to record the change in absorbance (ΔA).

-